

Spectroscopic Characterization of 2-Acety lindane: A Technical Guide

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Compound of Interest

Compound Name: 2-Acety lindane

CAS No.: 33982-85-3

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An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

2-Acety lindane, with the systematic IUPAC name 1-(2,3-dihydro-1H-inden-2-yl)ethanone, is a bicyclic ketone with a molecular formula of $C_{11}H_{12}O$ and a molecular weight of 160.21 g/mol . [1] Its structure, featuring an indane moiety linked to an acetyl group, makes it a molecule of interest in synthetic organic chemistry and as a potential building block in medicinal chemistry. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a detailed analysis of the expected spectroscopic data for **2-acety lindane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for this specific compound are not readily available in public spectral databases, this guide, grounded in established spectroscopic principles, offers a robust predictive framework for its characterization. The insights provided herein are designed to assist researchers in anticipating, interpreting, and validating the spectroscopic signatures of **2-acety lindane**.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention used in this guide for the carbon and hydrogen atoms of **2-acetylindane** is presented below.

Caption: Molecular structure and atom numbering of **2-acetylindane**.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ^1H and ^{13}C NMR spectra of **2-acetylindane**.

A. ^1H NMR Spectroscopy

The proton NMR spectrum of **2-acetylindane** is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and acetyl protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ^1H NMR Data for **2-Acetylindane**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constants (J, Hz)
H4, H5, H6, H7	7.10 - 7.30	Multiplet	4H	-
H2	3.50 - 3.70	Multiplet	1H	-
H1, H3	2.80 - 3.20	Multiplet	4H	-
H10	2.15	Singlet	3H	-

Interpretation and Rationale:

- Aromatic Protons (H4, H5, H6, H7): The four protons on the benzene ring are expected to resonate in the aromatic region, typically between δ 7.10 and 7.30 ppm. Due to the ortho, meta, and para coupling, this signal will likely appear as a complex multiplet.

- **Methine Proton (H2):** The proton at the C2 position is attached to a carbon bearing the acetyl group, which is an electron-withdrawing group. This deshielding effect will shift its resonance downfield, predicted to be in the range of δ 3.50 - 3.70 ppm. It will be coupled to the adjacent methylene protons (H1 and H3), resulting in a multiplet.
- **Methylene Protons (H1, H3):** The four protons of the two methylene groups in the five-membered ring are diastereotopic. They are adjacent to the chiral center at C2 and the benzene ring, leading to complex splitting patterns. Their chemical shifts are expected to be in the range of δ 2.80 - 3.20 ppm and will appear as a multiplet due to geminal and vicinal coupling.
- **Acetyl Protons (H10):** The three equivalent protons of the methyl group in the acetyl moiety are not coupled to any other protons and will, therefore, appear as a sharp singlet at approximately δ 2.15 ppm. This is a characteristic chemical shift for a methyl ketone.

B. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ^{13}C NMR Data for **2-Acetylidane**

Carbon	Predicted Chemical Shift (δ , ppm)
C8 (C=O)	208 - 212
C3a, C7a	140 - 145
C4, C5, C6, C7	124 - 128
C2	45 - 50
C1, C3	30 - 35
C10	28 - 32

Interpretation and Rationale:

- **Carbonyl Carbon (C8):** The carbon of the ketone carbonyl group is highly deshielded and is expected to have the largest chemical shift, typically in the range of δ 208 - 212 ppm.
- **Aromatic Quaternary Carbons (C3a, C7a):** The two quaternary carbons of the benzene ring that are part of the fusion with the five-membered ring will appear in the downfield region of the aromatic signals, predicted between δ 140 - 145 ppm.
- **Aromatic CH Carbons (C4, C5, C6, C7):** The four protonated aromatic carbons will resonate in the typical aromatic region of δ 124 - 128 ppm.
- **Methine Carbon (C2):** The carbon atom at the C2 position, attached to the acetyl group, will be deshielded and is predicted to appear in the δ 45 - 50 ppm range.
- **Methylene Carbons (C1, C3):** The two equivalent methylene carbons in the five-membered ring are expected to have chemical shifts in the aliphatic region, around δ 30 - 35 ppm.
- **Acetyl Methyl Carbon (C10):** The carbon of the methyl group in the acetyl moiety will be found in the upfield region of the spectrum, typically between δ 28 - 32 ppm.

C. Experimental Protocol for NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-acetyllindane** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Instrument Setup:** Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to obtain optimal resolution and lineshape.
- **^1H NMR Acquisition:** Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ^{13}C . Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the internal standard.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for **2-Acetylindane**

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
3070 - 3010	Medium	C-H stretch	Aromatic
2960 - 2850	Medium	C-H stretch	Aliphatic (CH_2 , CH)
~1715	Strong	C=O stretch	Ketone
1600, 1480	Medium-Weak	C=C stretch	Aromatic Ring
~1360	Medium	C-H bend	CH_3
750 - 730	Strong	C-H bend	ortho-disubstituted aromatic

Interpretation and Rationale:

- **C-H Stretching Vibrations:** The spectrum will show absorptions for aromatic C-H stretches just above 3000 cm^{-1} and aliphatic C-H stretches just below 3000 cm^{-1} .
- **Carbonyl Stretching Vibration:** The most characteristic and intense absorption will be the C=O stretch of the ketone group, expected around 1715 cm^{-1} . This is a strong indicator of the presence of the acetyl group.
- **Aromatic C=C Stretching:** The presence of the benzene ring will give rise to characteristic C=C stretching vibrations in the $1600\text{-}1480 \text{ cm}^{-1}$ region.

- C-H Bending Vibrations: The bending vibration of the methyl group is expected around 1360 cm^{-1} . Strong out-of-plane C-H bending absorptions in the $750\text{-}730\text{ cm}^{-1}$ region would be indicative of an ortho-disubstituted benzene ring pattern within the indane structure.

Experimental Protocol for IR Data Acquisition

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample holder or the pure salt plates/KBr pellet.
- Data Acquisition: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

III. Mass Spectrometry (MS)

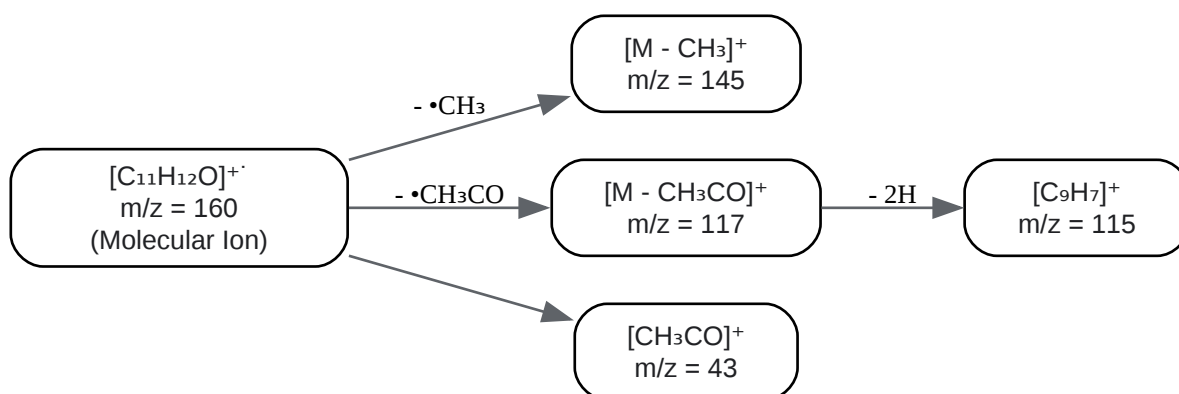
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Key Mass Spectrometry Fragments for **2-Acetylintane**

m/z	Proposed Fragment
160	$[\text{C}_{11}\text{H}_{12}\text{O}]^+$ (Molecular Ion)
145	$[\text{M} - \text{CH}_3]^+$
117	$[\text{M} - \text{CH}_3\text{CO}]^+$
115	$[\text{C}_9\text{H}_7]^+$
43	$[\text{CH}_3\text{CO}]^+$

Interpretation and Rationale:

- **Molecular Ion Peak:** The molecular ion peak (M^+) is expected at an m/z value of 160, corresponding to the molecular weight of **2-acetylidane**.
- **Loss of a Methyl Group:** Fragmentation involving the loss of the methyl radical from the acetyl group would result in a peak at m/z 145.
- **Loss of the Acetyl Group:** Cleavage of the bond between the indane ring and the acetyl group would lead to the indanyl cation at m/z 117.
- **Indenyl Cation:** Further fragmentation of the indanyl cation can lead to the stable indenyl cation at m/z 115 through the loss of two hydrogen atoms.
- **Acylium Ion:** The acetyl group can also form a stable acylium ion, which would give a prominent peak at m/z 43. This is a characteristic fragment for methyl ketones.



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Caption: Predicted mass spectrometry fragmentation pathway for **2-acetylidane**.

Experimental Protocol for Mass Spectrometry Data Acquisition

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.
- **Ionization:** Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of **2-acety lindane**. The expected ^1H NMR, ^{13}C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for researchers working with this compound. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data. By understanding the anticipated spectral features, scientists and drug development professionals can confidently identify and characterize **2-acety lindane** in their research endeavors, ensuring the integrity and progression of their work.

References

- PubChem. **2-Acety lindane**. National Center for Biotechnology Information. [[Link](#)]

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Sources

- [1. 2-Acety lindane | C₁₁H₁₂O | CID 11116341 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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